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Compound of Interest

(3-Chloro-4-methoxyphenyl)acetic
Compound Name: d
aci

Cat. No.: B085248

An In-depth Technical Guide on the Core Structural Characteristics of (3-Chloro-4-
methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)acetic acid is a multifaceted organic compound that serves as a
crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structural
arrangement, featuring a substituted phenyl ring coupled with a carboxylic acid moiety, makes it
a valuable building block in the development of pharmaceuticals and agricultural chemicals.[1]
This technical guide provides a comprehensive overview of its core structural characteristics,
spectroscopic profile, synthesis, and applications, tailored for professionals in research and
development. The compound is noted for its potential in the formulation of drugs with anti-
inflammatory and analgesic properties.[1]

Core Structural and Physicochemical Properties

The fundamental properties of (3-Chloro-4-methoxyphenyl)acetic acid are summarized
below. These characteristics are foundational to its reactivity and behavior in various chemical
and biological systems.
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Property Value Reference
Chemical Formula CoHoCIOs3 [2]
Molecular Weight 200.62 g/mol [2]
Melting Point 92.0-97.0°C

White to Almost white
Appearance

powder/crystal

2-(3-chloro-4-
IUPAC Name

methoxyphenyl)acetic acid

Note: Specific boiling point and solubility data for (3-Chloro-4-methoxyphenyl)acetic acid are
not readily available. However, related compounds such as 4-methoxyphenylacetic acid have a
boiling point of 138-140 °C at 3.00 mm Hg and are soluble in alcohol.[3][4] The solubility is
generally influenced by factors like solvent polarity, temperature, and pH.[4]

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of (3-Chloro-
4-methoxyphenyl)acetic acid. While a dedicated spectrum for this specific compound is not
publicly available, the expected spectral characteristics can be inferred from its structure and
data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 3C NMR spectra are instrumental in confirming the arrangement of protons and

carbon atoms within the molecule.
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H NMR (Expected Chemical Shifts)

13C NMR (Expected Chemical Shifts)

~10-12 ppm (s, 1H, -COOH)

~175-180 ppm (-COOH)

~7.3-7.5 ppm (m, 2H, Ar-H)

~155 ppm (Ar-C-0)

~6.9-7.1 ppm (m, 1H, Ar-H)

~130-135 ppm (Ar-C)

~3.9 ppm (s, 3H, -OCHs3)

~120-128 ppm (Ar-C-ClI)

~3.6 ppm (s, 2H, -CH2-)

~110-115 ppm (Ar-C)

~55-60 ppm (-OCHs)

~40-45 ppm (-CH2-)

Note: The predicted shifts are based on the analysis of similar structures, such as 2-(3-

chlorophenyl)acetic acid and 2-(3-methoxyphenyl)acetic acid.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

Functional Group

Expected Absorption Range (cm~1)

O-H stretch (Carboxylic acid)

2500-3300 (broad)

C=0 stretch (Carboxylic acid) 1700-1725
C-O stretch (Aryl ether & acid) 1200-1300
C-Cl stretch 700-800

Aromatic C=C stretch 1450-1600

Synthesis and Reactivity

(3-Chloro-4-methoxyphenyl)acetic acid is typically synthesized from precursors such as 3-

chloro-4-methoxyacetophenone.[6] A general method for preparing methoxyphenylacetic acids

involves the hydrolysis of the corresponding methoxybenzyl cyanide.[7]

Plausible synthesis pathway for the target compound.
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The presence of the carboxylic acid group and the activated aromatic ring makes it a versatile

intermediate for further chemical modifications, particularly in the development of anti-

inflammatory drugs and herbicides.[1]

Experimental Protocols
General Protocol for NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (3-Chloro-4-
methoxyphenyl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds).

Data Acquisition: Acquire *H and 3C NMR spectra on a standard NMR spectrometer (e.g.,
400 or 500 MHz).

Parameters for *H NMR: Use a sufficient number of scans to obtain a good signal-to-noise
ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and a pulse angle of 30-45 degrees.

Parameters for 13C NMR: Acquire spectra with proton decoupling. A larger number of scans
will be necessary compared to *H NMR. Typical parameters include a spectral width of 200-
220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

General Protocol for Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample using an appropriate method such as KBr pellet,
Nujol mull, or as a thin film on a salt plate (for liquids or solutions). For a solid sample like (3-
Chloro-4-methoxyphenyl)acetic acid, the KBr pellet method is common.

Background Spectrum: Record a background spectrum of the empty sample compartment or
the KBr pellet without the sample.

Sample Spectrum: Record the IR spectrum of the prepared sample.
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o Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum. Identify the characteristic absorption bands corresponding to the
various functional groups in the molecule.

Biological Context and Applications

(3-Chloro-4-methoxyphenyl)acetic acid is a key player in medicinal and agricultural
chemistry. Its structural features allow for its use as a scaffold in the design of molecules with
specific biological activities.

Logical relationships of the compound's applications.

» Pharmaceutical Development: It serves as a vital intermediate in the synthesis of
pharmaceuticals, particularly in the development of anti-inflammatory drugs.[1]

 Agricultural Chemicals: This compound is utilized in the formulation of herbicides,
contributing to effective weed control.[1]

» Biochemical Research: It is employed in studies involving enzyme interactions and metabolic
pathways, aiding in the advancement of biochemical understanding.[1]

Conclusion

(3-Chloro-4-methoxyphenyl)acetic acid possesses a well-defined structure that imparts
valuable chemical reactivity, making it a significant compound in synthetic chemistry. Its utility
as a precursor in the pharmaceutical and agricultural industries underscores its importance.
The data and protocols presented in this guide offer a technical foundation for researchers and
scientists working with this versatile molecule. Further investigation into its biological activities
and reaction mechanisms will continue to unveil new applications and expand its role in
scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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